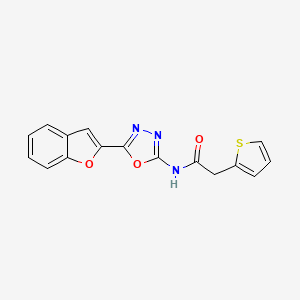

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-14(9-11-5-3-7-23-11)17-16-19-18-15(22-16)13-8-10-4-1-2-6-12(10)21-13/h1-8H,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTMKRRXIXRROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of Benzofuran-2-carboxylic Acid: This can be synthesized from salicylic acid through cyclization reactions.

Synthesis of 1,3,4-Oxadiazole Ring: The carboxylic acid is converted to its corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.

Coupling with Thiophene-2-yl Acetic Acid: The oxadiazole intermediate is then coupled with thiophene-2-yl acetic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and purity. Solvent recycling and waste minimization strategies would also be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been studied for various applications:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

Antimicrobial Activity: Disrupts the cell membrane integrity of microbes, leading to cell lysis.

Anticancer Activity: Induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Halogen Substituents : Compounds with electron-withdrawing groups (EWGs) like chlorine (e.g., Compound 154) exhibit enhanced cytotoxicity (IC50 = 3.8 μM) due to improved cellular uptake and target binding .

- Benzofuran Derivatives : ZINC15018994, containing benzofuran and triazole groups, showed strong docking scores (124.684) via hydrogen bonding with residues like Arg364 and Asp533, suggesting benzofuran’s role in stabilizing ligand-receptor interactions .

- Thiophene vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Yield (%) | LogP (Predicted) | Reference |

|---|---|---|---|---|

| Target Compound* | ~180–200 (estimated) | N/A | ~3.5 (benzofuran-thiophene) | N/A |

| 5e () | 132–134 | 74 | 4.1 | |

| 4b () | >300 | N/A | 2.8 | |

| 4a () | 189–194 | 75 | 3.2 |

Key Observations :

Structure-Activity Relationship (SAR)

- Electron-Donating Groups (EDGs) : Methoxy and methyl substituents (e.g., 5k–5m in ) improve solubility but reduce anticancer potency compared to EWGs like chlorine .

- Sulfur-Containing Moieties : Thioether linkages (e.g., S–CH2 in ) enhance stability and π-stacking, as seen in N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a), which showed distinct NMR shifts (δ4.14 ppm for S–CH2) .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly in anticancer and enzyme inhibition contexts.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzofuran moiety, an oxadiazole ring, and a thiophene group. The molecular formula is , with a molecular weight of approximately 304.35 g/mol.

Synthesis Methods:

- Ultrasonic-Assisted Synthesis: This method has been reported to yield high purity and efficiency in synthesizing derivatives containing the oxadiazole and benzofuran structures. For instance, derivatives synthesized through this method exhibited significant tyrosinase inhibition activity .

- Microwave-Assisted Synthesis: A rapid synthesis method that enhances yield while reducing reaction time has been documented. This approach allows for the efficient preparation of various substituted oxadiazoles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound:

-

Cell Line Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), C6 (glioma), and L929 (fibroblast). For example, derivatives exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 cells .

Compound Cell Line IC50 (µM) 4h A549 <0.14 4f A549 1.59 4g C6 8.16 - Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis and inhibition of matrix metalloproteinase (MMP) enzymes, which are critical in cancer metastasis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production:

- Tyrosinase Inhibition: Derivatives of benzofuran-oxadiazole showed significant inhibition of bacterial tyrosinase with IC50 values in the micromolar range. One derivative demonstrated an IC50 of 11 µM, comparable to ascorbic acid (IC50: 11.5 µM) .

Case Studies and Research Findings

-

Study on Benzofuran-Oxadiazole Derivatives: A comprehensive study synthesized several derivatives and evaluated their biological activities. Among these, one compound displayed superior tyrosinase inhibition compared to standard inhibitors .

- Results Summary:

- Most compounds exhibited micromolar range inhibition.

- The most potent derivative was more effective than ascorbic acid.

- Results Summary:

- Antiproliferative Studies: Another study focused on the antiproliferative effects of oxadiazole derivatives against multiple cancer cell lines, revealing a broad spectrum of activity with some compounds exhibiting low micromolar IC50 values .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazides with benzofuran-2-carboxylic acid derivatives to form the oxadiazole ring. Key steps include:

- Oxadiazole formation : Cyclization under dehydrating conditions (e.g., POCl₃ or PCl₅) at 80–100°C for 6–8 hours .

- Thioacetamide coupling : Reaction of the oxadiazole intermediate with 2-(thiophen-2-yl)acetic acid using coupling agents like EDCI/HOBt in DMF at room temperature .

Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., NaH for thiol coupling) critically influence yields (60–85%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify benzofuran (δ 6.8–7.5 ppm) and thiophene (δ 7.1–7.3 ppm) proton environments .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.08) .

- IR spectroscopy : Detect characteristic C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's biological efficacy?

- Methodological Answer :

- Modify substituents : Replace the benzofuran or thiophene moieties with bioisosteres (e.g., furan or naphthalene) to assess changes in antimicrobial or anticancer activity .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or DNA gyrase .

- Assay diversification : Test against multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to identify selectivity patterns .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Replicate studies under controlled conditions (e.g., fixed cell density, serum concentration) to minimize variability .

- Metabolic stability tests : Use liver microsomes to assess if metabolite interference explains discrepancies in cytotoxicity .

- Synchrotron XRD : Resolve crystal structure ambiguities that may affect binding mode interpretations .

Q. How can researchers optimize the compound's pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., -OH or -COOH) to improve aqueous solubility while monitoring permeability via Caco-2 assays .

- Pro-drug synthesis : Mask the acetamide group with enzymatically cleavable esters to enhance bioavailability .

- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.